molecular formula C20H18N2O3S2 B2600129 N1-phenethyl-N2-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)oxalamide CAS No. 1797961-58-0

N1-phenethyl-N2-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)oxalamide

Cat. No.: B2600129
CAS No.: 1797961-58-0
M. Wt: 398.5
InChI Key: DZIKWUQIVWFXJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-phenethyl-N2-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)oxalamide is a complex organic compound that features a thiophene moiety, which is a sulfur-containing heterocycle. Thiophene derivatives are known for their diverse applications in medicinal chemistry and material science due to their unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-phenethyl-N2-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)oxalamide typically involves the condensation of thiophene derivatives with oxalamide precursors. One common method includes the use of thiophene-2-carbonyl chloride and thiophene-2-ylmethylamine under controlled conditions to form the desired oxalamide compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions such as temperature, pressure, and pH. The use of catalysts and solvents that facilitate the reaction while minimizing by-products is also crucial in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N1-phenethyl-N2-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)oxalamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiol derivatives .

Scientific Research Applications

N1-phenethyl-N2-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)oxalamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N1-phenethyl-N2-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)oxalamide involves its interaction with specific molecular targets and pathways. The thiophene moiety can interact with various enzymes and receptors, modulating their activity and leading to the compound’s observed effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1-phenethyl-N2-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)oxalamide is unique due to its specific combination of phenethyl and thiophene-2-carbonyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-(2-phenylethyl)-N'-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3S2/c23-18(16-7-4-12-26-16)17-9-8-15(27-17)13-22-20(25)19(24)21-11-10-14-5-2-1-3-6-14/h1-9,12H,10-11,13H2,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZIKWUQIVWFXJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C(=O)NCC2=CC=C(S2)C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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